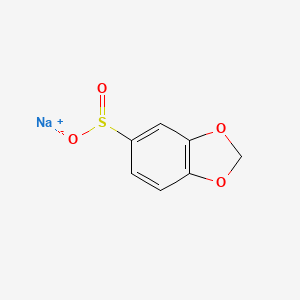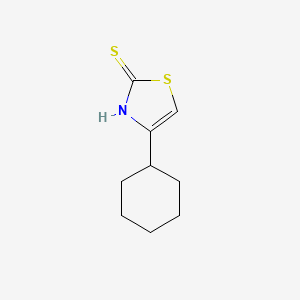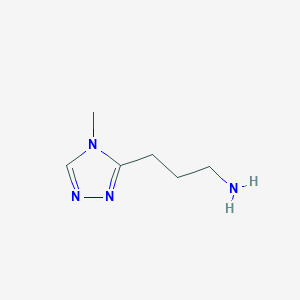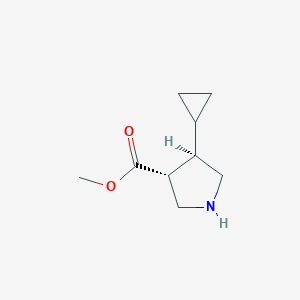
4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-((alil(bencil)amino)metil)piperidin-4-ol es un compuesto sintético que pertenece a la clase de los productos químicos de la piperidina. Los derivados de la piperidina son ampliamente reconocidos por su papel significativo en la química medicinal y las aplicaciones farmacéuticas. Este compuesto presenta un anillo de piperidina sustituido con un grupo alilo, un grupo bencilo y un grupo hidroxilo, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 4-((alil(bencil)amino)metil)piperidin-4-ol normalmente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante reacciones de ciclización que involucran precursores apropiados.
Reacciones de sustitución: Los grupos alilo y bencilo se introducen mediante reacciones de sustitución nucleófila.
Hidroxilación: El grupo hidroxilo se añade mediante reacciones de oxidación utilizando agentes oxidantes adecuados.
Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas controladas y condiciones de presión para facilitar las reacciones de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 4-((alil(bencil)amino)metil)piperidin-4-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo o para alterar los grupos alilo y bencilo.
Sustitución: Los grupos alilo y bencilo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Haluros de alquilo, cloruros de acilo.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir derivados desoxigenados.
Aplicaciones Científicas De Investigación
El clorhidrato de 4-((alil(bencil)amino)metil)piperidin-4-ol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-((alil(bencil)amino)metil)piperidin-4-ol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos similares
Piperidina: Una estructura básica similar al compuesto pero sin los grupos alilo, bencilo e hidroxilo.
4-Piperidona: Contiene un grupo cetona en lugar del grupo hidroxilo.
Piperidin-4-ol: Estructura similar pero carece de los grupos alilo y bencilo.
Singularidad
El clorhidrato de 4-((alil(bencil)amino)metil)piperidin-4-ol es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de los grupos alilo y bencilo, junto con el grupo hidroxilo, lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C16H25ClN2O |
|---|---|
Peso molecular |
296.83 g/mol |
Nombre IUPAC |
4-[[benzyl(prop-2-enyl)amino]methyl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-2-12-18(13-15-6-4-3-5-7-15)14-16(19)8-10-17-11-9-16;/h2-7,17,19H,1,8-14H2;1H |
Clave InChI |
UYNYIFBXNPJEPK-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CC1=CC=CC=C1)CC2(CCNCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)


![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)


![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)



